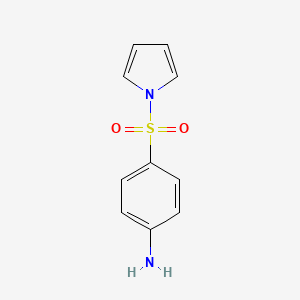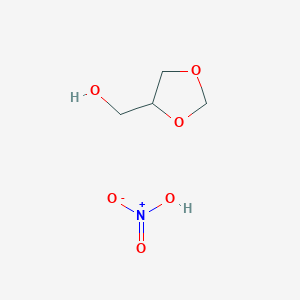
1,3-Dioxolan-4-ylmethanol;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolan-4-ylmethanol;nitric acid is a compound that combines the structural features of 1,3-dioxolane and nitric acid
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-ylmethanol can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of 1,3-dioxolan-4-ylmethanol involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,3-Dioxolan-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Dioxolan-4-ylmethanol;nitric acid has several scientific research applications:
Chemistry: Used as a solvent and reaction medium in organic synthesis.
Biology: Investigated for its potential as a biocompatible solvent in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1,3-dioxolan-4-ylmethanol;nitric acid involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of reactants in chemical reactions. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A structurally related compound used as a solvent and in polymer production.
5-Methyl-1,3-dioxolane-4-one: A green solvent alternative with similar properties.
Uniqueness
1,3-Dioxolan-4-ylmethanol;nitric acid is unique due to its combination of the dioxolane ring and nitric acid functionality. This combination imparts distinct chemical properties, making it suitable for specific applications in various fields.
属性
CAS 编号 |
25304-89-6 |
|---|---|
分子式 |
C4H9NO6 |
分子量 |
167.12 g/mol |
IUPAC 名称 |
1,3-dioxolan-4-ylmethanol;nitric acid |
InChI |
InChI=1S/C4H8O3.HNO3/c5-1-4-2-6-3-7-4;2-1(3)4/h4-5H,1-3H2;(H,2,3,4) |
InChI 键 |
VTCLNYOORHWQLI-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCO1)CO.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


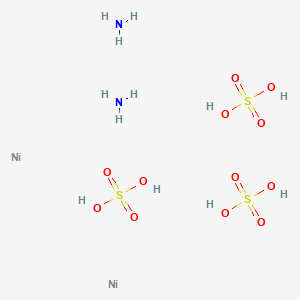
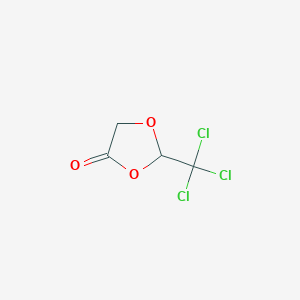
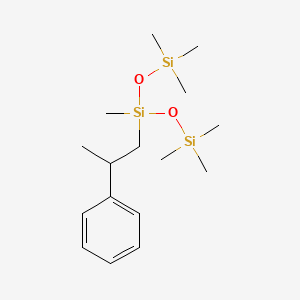
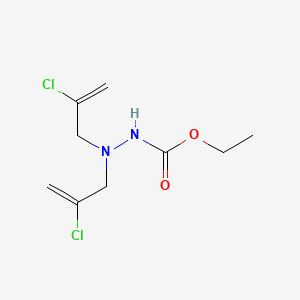
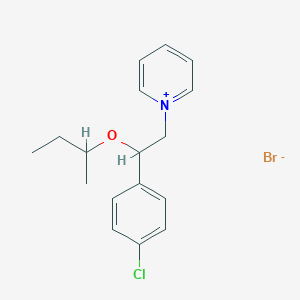
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
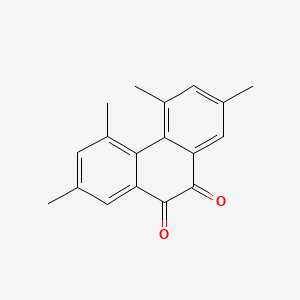
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)

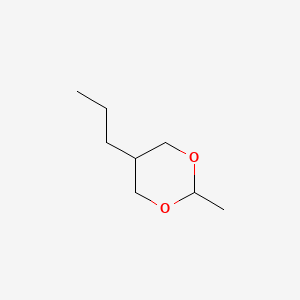
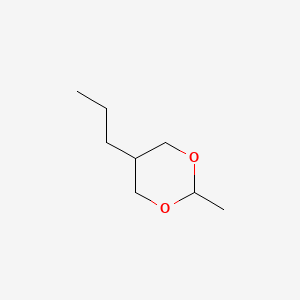
![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
